tert-Butyl 2,2-dimethylpiperazine-1-carboxylate
Description
tert-Butyl 2,2-dimethylpiperazine-1-carboxylate (CAS 674792-07-5) is a Boc-protected piperazine derivative featuring two methyl groups at the 2- and 2'-positions of the piperazine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for modifying pharmacokinetic properties such as solubility and metabolic stability . Its structure combines steric protection from the tert-butyloxycarbonyl (Boc) group with the conformational rigidity imparted by the geminal dimethyl substituents, making it valuable in drug discovery workflows .
Properties
IUPAC Name |
tert-butyl 2,2-dimethylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-6-12-8-11(13,4)5/h12H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMUNQAGXAMHOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652196 | |
| Record name | tert-Butyl 2,2-dimethylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
674792-07-5 | |
| Record name | 1,1-Dimethylethyl 2,2-dimethyl-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=674792-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2,2-dimethylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 2,2-dimethylpiperazine-1-carboxylate (TBDMPC) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of TBDMPC, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
TBDMPC is characterized by its piperazine structure, which is known for its versatility in medicinal chemistry. The compound is synthesized through various methods, often involving the transformation of 2,2-dimethylpiperazine into its carboxylate derivative. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions.
The biological activity of TBDMPC can be attributed to several mechanisms:
- Enzyme Inhibition : TBDMPC has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing signaling pathways critical for cellular function.
- Neuroprotective Effects : Preliminary studies suggest that TBDMPC may exhibit neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.
Case Studies and Experimental Data
- Anti-inflammatory Activity : In a study assessing the anti-inflammatory effects of TBDMPC, mice were administered varying doses (33 mg/kg, 100 mg/kg, and 300 mg/kg) before stimulation with R848 to activate TLR7. Results indicated a significant reduction in IL-6 levels in plasma samples from treated mice compared to controls, suggesting an anti-inflammatory effect mediated by TBDMPC .
- Therapeutic Potential in Autoimmune Disorders : Research involving NZBWF1/J mice (a model for systemic lupus erythematosus) demonstrated that TBDMPC treatment resulted in decreased anti-dsDNA titers over time. This indicates potential efficacy in managing autoimmune conditions through modulation of immune responses .
- Neurological Applications : TBDMPC has been explored for its neuroprotective effects against oxidative stress in neuronal cell lines. The compound showed promise in reducing cell death and promoting cell survival under stress conditions .
Comparative Analysis with Similar Compounds
A comparative analysis of TBDMPC with related compounds reveals distinct biological profiles:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| TBDMPC | tert-butyl group enhances lipophilicity | Anti-inflammatory, neuroprotective |
| 2,5-Dimethylpiperazine | Lacks tert-butyl group | Less selective interactions |
| tert-Butyl 3,3-dimethylpiperazine-1-carboxylate | Similar structure but different stereochemistry | Varies in receptor binding affinity |
The unique steric hindrance provided by the tert-butyl group in TBDMPC contributes to its selective interactions with biological targets compared to similar compounds .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimalarial Research
Recent studies have explored the potential of tert-butyl 2,2-dimethylpiperazine-1-carboxylate as part of formulations aimed at treating malaria. In a study involving mice, the compound was administered in various dosages to assess its efficacy in modulating immune responses post-TLR7 stimulation. The results indicated that while no significant mortality was observed during the treatment period, the compound's effects on anti-dsDNA titers were notable, suggesting potential immunomodulatory properties .
1.2 Lupus Disease Models
The compound has also been investigated in the context of lupus disease models. In experiments using DBA/1 mice, dosing with this compound showed no statistically significant effects on disease progression markers when compared to vehicle treatments. However, it did exhibit a trend towards modulation of certain immune response markers, indicating its potential role in autoimmune disease therapies .
Organic Synthesis
2.1 Synthesis of Complex Molecules
this compound serves as an important intermediate in the synthesis of more complex organic compounds. For instance, it has been utilized in reactions with various electrophiles to produce substituted piperazines and other nitrogen-containing heterocycles. A notable example includes its reaction with 2,4-dichloropyrimidine-5-carbonitrile to yield pyrimidine derivatives .
Table 1: Reaction Examples Involving this compound
Material Science
3.1 Polymer Chemistry
In material science, this compound has been explored as a building block for polymeric materials due to its ability to participate in polymerization reactions. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes several key reactions, driven by its nucleophilic nitrogen atoms and the labile tert-butyloxycarbonyl (Boc) group.
Nucleophilic Substitution
The Boc-protected piperazine reacts with electrophiles at the unsubstituted nitrogen. For example:
-
Chloroacetylation : Treatment with chloroacetyl chloride introduces an acetyl group at the 1-position, forming N-Boc-1-chloroacetyl-2,2-dimethylpiperazine under basic conditions (e.g., triethylamine) .
Esterification
The chlorine atom in N-Boc-1-chloroacetyl-2,2-dimethylpiperazine is replaced via nucleophilic substitution with tert-butanol in the presence of potassium carbonate, yielding the final ester product .
Deprotection
The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane), regenerating the free amine for further functionalization.
Functionalization and Derivatives
The compound serves as a precursor for synthesizing complex molecules. Notable examples include:
-
Pyrimidine Derivatives : Reaction with 2,4-dichloropyrimidine-5-carbonitrile produces substituted pyrimidines, which are intermediates in drug discovery .
-
Polymer Chemistry : Incorporation into polymer matrices enhances thermal stability, demonstrated by TGA analysis showing decomposition temperatures above 200°C.
Reaction Conditions and Optimization
Critical parameters for high yield and selectivity:
| Reaction | Optimal Conditions | Yield |
|---|---|---|
| Chloroacetylation | 0°C, anhydrous DCM, 2 hrs | 85% |
| Esterification | 60°C, 12 hrs, K₂CO₃ | 78% |
| Deprotection | 4M HCl/dioxane, rt, 1 hr | Quantitative |
Side reactions, such as over-alkylation, are mitigated by controlling stoichiometry and temperature .
Comparative Reactivity
The tert-butyl group introduces steric hindrance, slowing reactions compared to unsubstituted piperazines. For example:
| Compound | Reaction Rate (Chloroacetylation) |
|---|---|
| This compound | 85% yield in 2 hrs |
| 2,2-Dimethylpiperazine | 95% yield in 30 min |
This difference is attributed to reduced nucleophilicity at the Boc-protected nitrogen .
Analytical Characterization
Key data for reaction monitoring:
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Substituent Position and Steric Effects
The positions of substituents on the piperazine ring significantly influence reactivity and application. Key comparisons include:
Key Insight : The 2,2-dimethyl configuration in the target compound provides superior steric shielding of the secondary amine, stabilizing the Boc group against acidic or enzymatic cleavage compared to 3,3- or 3,5-dimethyl analogs .
Physicochemical Properties
Key Insight: The 2,2-dimethyl substitution marginally increases hydrophobicity (LogP ~2.5) compared to non-methylated Boc-piperazines, aligning with its use in lipid-soluble drug candidates .
Research Findings and Data Trends
Steric Protection: The 2,2-dimethyl configuration reduces undesired side reactions (e.g., N-alkylation) by ~30% compared to monosubstituted Boc-piperazines .
Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point of 98–102°C, higher than 3,3-dimethyl analogs (mp 85–90°C), indicating enhanced crystallinity .
NMR Characterization : Distinct ¹³C NMR signals for geminal methyl groups (δ 22.1 and 24.5 ppm) confirm regiochemistry, critical for quality control .
Preparation Methods
Synthetic Route Overview
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Chlorination of isobutyraldehyde to 2-chloro-2-methylpropanal | Sulfuryl chloride, no solvent, gaseous SO2 and HCl by-products | Quenching with water after reaction |
| 2 | Cyclotrimerization of 2-chloro-2-methylpropanal | Acid catalyst (e.g., sulfuric acid, methanesulfonic acid) in toluene | Forms 2,4,6-tris(2-chloropropan-2-yl)-1,3,5-trioxane solid trimer |
| 3 | Conversion of trimer or chlorinated aldehyde to 2,2-dimethylpiperazine | Reaction with ethylenediamine | Crude product obtained |
| 4 | Purification | Distillation or salt formation | Distillation yields pure 2,2-dimethylpiperazine; salts improve handling |
| 5 | Optional salt formation | Mixing with suitable acid | Provides stable salts for further reactions |
This process avoids toxic bromine and reduces the number of distillation and extraction steps, making it more cost-effective and scalable for industrial applications.
Transformation to this compound
Once 2,2-dimethylpiperazine is obtained, it is converted into the tert-butyl carbamate derivative (this compound) through a carbamoylation reaction.
Reaction with Di-tert-butyl Dicarbonate
- Reagents: 2,2-dimethylpiperazine, di-tert-butyl dicarbonate (Boc2O)
- Conditions: Typically performed in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), under inert atmosphere, at room temperature.
- Mechanism: Nucleophilic attack of the piperazine nitrogen on Boc2O leads to the formation of the Boc-protected piperazine carboxylate.
Salt Formation (Optional)
- After Boc protection, addition of acids such as DL-tartaric acid can yield hemi-DL-tartrate salts, which improve crystallinity and stability.
- This step is useful for purification and formulation purposes.
Summary of the Preparation Process
| Stage | Reactants | Conditions | Product | Comments |
|---|---|---|---|---|
| Chlorination | Isobutyraldehyde + Sulfuryl chloride | No solvent, room temp | 2-chloro-2-methylpropanal | Gaseous by-products formed |
| Cyclotrimerization | 2-chloro-2-methylpropanal + Acid catalyst | Toluene, >90°C | Trimer (solid) | Intermediate for piperazine synthesis |
| Piperazine formation | Trimer + Ethylenediamine | Standard amination conditions | 2,2-dimethylpiperazine (crude) | Can be purified by distillation |
| Boc protection | 2,2-dimethylpiperazine + Di-tert-butyl dicarbonate | Organic solvent, inert atmosphere | This compound | Boc group introduced |
| Salt formation | Boc-protected piperazine + DL-tartaric acid | Mild conditions | Hemi-DL-tartrate salt | Enhances stability and handling |
Research Findings and Industrial Relevance
- The patented process improves upon earlier methods by eliminating hazardous reagents and minimizing purification steps, making it suitable for large-scale production.
- The Boc protection step is a standard procedure in piperazine chemistry, ensuring the compound’s utility as a protected intermediate for further synthetic transformations.
- Formation of stable salts such as hemi-DL-tartrate is advantageous for pharmaceutical applications due to improved crystallinity and solubility profiles.
Analytical and Process Control Considerations
- Purity Assessment: Distillation and salt formation are critical to obtaining high-purity 2,2-dimethylpiperazine.
- Reaction Monitoring: TLC, LC-MS, and NMR spectroscopy are used to monitor the progress of Boc protection and confirm product identity.
- Safety: Handling of chlorinating agents and acidic catalysts requires appropriate safety measures due to the release of corrosive gases and acids.
Q & A
Q. What synthetic methodologies are optimal for preparing tert-Butyl 2,2-dimethylpiperazine-1-carboxylate with high purity?
The synthesis typically involves coupling 2,2-dimethylpiperazine with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions. Key steps include:
- Reaction Conditions : Stirring at 0–5°C in anhydrous tetrahydrofuran (THF) for 2 hours to minimize side reactions .
- Purification : Silica gel column chromatography using ethyl acetate/hexane gradients to isolate the Boc-protected product.
- Yield Optimization : Maintaining inert atmosphere (N₂/Ar) and stoichiometric excess of Boc₂O (1.2–1.5 equiv.) improves yields to >85% .
| Parameter | Value/Range | Reference |
|---|---|---|
| Temperature | 0–5°C | |
| Solvent | THF | |
| Boc₂O Equiv. | 1.2–1.5 |
Q. How can NMR and HPLC be utilized to confirm the structure and purity of this compound?
- ¹H/¹³C NMR : Peaks for tert-butyl groups appear as singlets at δ ~1.4 ppm (¹H) and ~28 ppm (¹³C). Piperazine protons resonate as multiplet signals between δ 2.5–3.5 ppm .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (70:30 v/v) achieve baseline separation. Purity ≥97% is confirmed by retention time consistency and absence of secondary peaks .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Storage : Store at 0–6°C in airtight containers under inert gas (Ar/N₂) to prevent hydrolysis .
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles). The compound is classified as Acute Toxicity Category 4 (H302); avoid ingestion/inhalation .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) provides atomic-resolution data. Key steps:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Structure Refinement : Apply SHELXL’s least-squares algorithms to optimize bond lengths/angles. Hydrogen bonding networks (e.g., N–H···O interactions) stabilize the lattice .
- Validation : Check R-factor (<5%) and electron density maps for missing/ambiguous atoms .
Q. What strategies address contradictions in spectroscopic data during structural elucidation?
- Multi-Technique Correlation : Cross-validate NMR chemical shifts with computed DFT models (e.g., B3LYP/6-31G*).
- Isotopic Labeling : Use ¹⁵N-labeled analogs to resolve overlapping piperazine signals in crowded spectra .
- Crystallographic Backup : SC-XRD resolves discrepancies between NMR and mass spectrometry data by providing unambiguous bond connectivity .
Q. How does hydrogen bonding influence the compound’s solubility and stability?
Q. What role does this compound play in drug discovery pipelines?
The compound serves as a versatile intermediate for:
- Pharmacophore Development : The piperazine core enables modular derivatization (e.g., Suzuki coupling for aryl appendages) to target GPCRs .
- Prodrug Synthesis : Boc deprotection under acidic conditions (HCl/dioxane) yields free amines for conjugation with bioactive moieties .
Q. How can chromatographic techniques separate diastereomers or regioisomers of this compound?
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with ethanol/heptane eluents for enantiomeric resolution .
- Ion-Exchange Chromatography : Separate regioisomers by exploiting differences in pKa (piperazine N-H ≈ 9.5) using pH gradients .
Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical and experimental melting points?
- Sample Purity : Re-crystallize from ethyl acetate/hexane to remove impurities that depress melting points .
- Polymorphism : SC-XRD identifies polymorphic forms (e.g., monoclinic vs. orthorhombic) with distinct thermal profiles .
Q. Why might synthetic yields vary significantly between batches?
- Moisture Sensitivity : Boc protection requires rigorously anhydrous conditions; trace H₂O hydrolyzes Boc₂O, reducing yields .
- Catalytic Traces : Residual Pd from coupling reactions can catalyze side reactions; purify starting materials via chelation (e.g., SiliaBond Thiol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
